1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone
Description
The compound 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone is a pyrazoline derivative featuring a 4,5-dihydropyrazole core substituted with fluorophenyl and methoxyphenyl groups, coupled to a thioether-linked 2-methylindole moiety via an ethanone bridge. Pyrazolines are known for diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties .
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2S/c1-17-27(22-5-3-4-6-23(22)29-17)34-16-26(32)31-25(19-7-11-20(28)12-8-19)15-24(30-31)18-9-13-21(33-2)14-10-18/h3-14,25,29H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPBTSFHLNARSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to consolidate existing research findings regarding its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H21FN2O3S |
| Molecular Weight | 424.487 g/mol |
| CAS Number | [Not specified] |
| LogP | 5.575 |
| Polar Surface Area | 21.46 Ų |
This compound features a pyrazole ring connected to various aromatic groups, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole core followed by functionalization with indole and thioketone moieties. Various methods have been reported in the literature for synthesizing similar pyrazole derivatives, which can serve as templates for understanding the synthesis of this specific compound.
Antitumor Activity
Recent studies have demonstrated that compounds related to pyrazole derivatives exhibit significant antitumor activity. For instance, a related study illustrated that modifications in the phenyl moiety can enhance the antitumor properties by affecting tubulin polymerization inhibition . The specific compound may similarly interact with cellular mechanisms to exert cytotoxic effects on cancer cells.
Antiviral Activity
In addition to antitumor properties, certain pyrazole derivatives have been evaluated for antiviral activity. Research indicates that structural variations can lead to compounds with selective antiviral effects against various viral strains . The presence of fluorine and methoxy groups in this compound may contribute to its antiviral efficacy through enhanced interactions with viral proteins or host cell receptors.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Tubulin Inhibition : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Antioxidant Properties : Pyrazole derivatives often exhibit antioxidant activities, potentially mitigating oxidative stress within cells .
Case Studies
Several case studies have highlighted the efficacy of pyrazole-based compounds:
- Antitumor Efficacy : A study involving a series of pyrazole derivatives demonstrated their ability to inhibit tumor growth in xenograft models, suggesting promising therapeutic potential .
- Molecular Docking Studies : Computational analyses have indicated that these compounds can effectively bind to key proteins involved in cancer progression and viral replication, further supporting their role as potential drug candidates .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Substituent Analysis of Pyrazoline Derivatives
Key Observations :
- The target compound’s 4-fluorophenyl group may enhance metabolic stability compared to chlorophenyl analogs (e.g., ) due to fluorine’s electronegativity and small atomic radius .
- The 2-methylindole-thioether moiety distinguishes it from analogs with simpler acetyl () or quinazoline groups (). Indole derivatives often exhibit enhanced receptor affinity due to π-π stacking and hydrogen-bonding capabilities.
Table 2: Activity Trends in Pyrazoline Derivatives
Target Compound Hypotheses :
- The 4-fluorophenyl group may improve metabolic stability over chlorophenyl analogs, reducing toxicity.
- The 2-methylindole-thioether could confer unique anticancer or anti-inflammatory properties, as indole derivatives often target serotonin receptors or COX enzymes.
Physical and Chemical Properties
- Solubility: The methoxyphenyl group enhances water solubility compared to nonpolar substituents (e.g., hexyloxy in ).
- Crystallinity : Structural analogs (e.g., ) were characterized via X-ray crystallography using SHELX software , suggesting the target compound’s structure could be resolved similarly.
- Thermal Stability : Fluorine’s strong C-F bond may increase thermal stability relative to chlorinated analogs .
Q & A
Q. What are the recommended methods for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization can involve refluxing (E)-chalcone derivatives with hydrazine hydrate in acetic acid for 6–8 hours, followed by purification via ethanol recrystallization. For example, a similar pyrazoline derivative achieved 82% yield by using these conditions, with purity confirmed via melting point analysis (409 K) and single-crystal X-ray diffraction . Solvent selection (e.g., dioxane for cyclization) and stoichiometric control of hydrazine hydrate (1 mL per 0.003 mol substrate) are critical to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- 1H NMR : Use DMSO-d6 as a solvent to resolve aromatic protons (δ 7.01–7.42 ppm) and pyrazole NH signals (δ 11.63 ppm). Multiplicity patterns (e.g., dd for CH2 groups at δ 3.1–3.55 ppm) confirm diastereotopic hydrogens .
- IR : Key stretches include aromatic C=C (1487–1587 cm⁻¹) and thiocarbonyl C=S (1050–1150 cm⁻¹) .
- X-ray crystallography : Refinement with software like APEX2 and SHELXL-97 ensures accurate bond length (e.g., C–C = 1.45–1.52 Å) and dihedral angle calculations (e.g., 76.67° between aromatic rings) .
Q. How can researchers screen this compound for initial biological activity?
- Methodological Answer : Prioritize in vitro assays targeting pyrazoline-associated pathways:
- Antimicrobial : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 100 µg/mL .
- Antioxidant : DPPH radical scavenging with IC50 quantification .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC50 values .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in stereochemical assignments for this compound?
- Methodological Answer : Compare experimental dihedral angles (e.g., 6.69° for pyrazole-phenyl vs. 74.88° for methoxyphenyl-pyrazole) with DFT-optimized geometries . Hydrogen-bonding networks (e.g., C–H···O interactions with R factor < 0.041) validate molecular packing and stability . For ambiguous cases, use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., π-π stacking vs. van der Waals) .
Q. What strategies address contradictions in biological activity data across structural analogs?
- Methodological Answer : Perform structure-activity relationship (SAR) studies:
- Substituent effects : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., Cl in ) to assess antimicrobial potency changes.
- Scaffold rigidity : Compare bioactivity of dihydropyrazole (flexible) vs. planar heterocycles (e.g., indole-thioether in ) to evaluate conformational dependency.
- Data normalization : Use Z-score standardization to control for assay variability (e.g., IC50 ± 15% error margins) .
Q. How can computational modeling predict metabolic stability and regioselective reactivity?
- Methodological Answer :
- Metabolism : Run CYP450 isoform docking (e.g., CYP3A4) with AutoDock Vina to identify oxidation sites (e.g., indole-thioether moiety) .
- Reactivity : Apply Fukui functions (Gaussian 09) to locate electrophilic centers (e.g., pyrazole C7) prone to nucleophilic attack .
- Solubility : Predict logP values (ChemAxon) and correlate with experimental HPLC retention times (C18 column, acetonitrile/water gradient) .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for thioether bond formation to prevent hydrolysis .
- Crystallography : Use low-temperature data collection (100 K) to minimize thermal motion artifacts .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
